Cas no 2680528-25-8 (3-Methylquinolin-6-ol hydrobromide)

3-Methylquinolin-6-ol hydrobromide is a quinolone derivative with a hydrobromide salt form, enhancing its solubility and stability for research applications. The compound features a methyl substitution at the 3-position and a hydroxyl group at the 6-position of the quinoline core, contributing to its distinct reactivity profile. Its hydrobromide salt form ensures improved handling and storage characteristics compared to the free base. This compound is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate or building block for heterocyclic chemistry. Its structural features make it valuable for studying structure-activity relationships in medicinal chemistry, particularly in the development of bioactive molecules.
3-Methylquinolin-6-ol hydrobromide structure
2680528-25-8 structure
商品名:3-Methylquinolin-6-ol hydrobromide
CAS番号:2680528-25-8
MF:C10H10BrNO
メガワット:240.09650182724
MDL:MFCD34183344
CID:5645385
PubChem ID:165942713

3-Methylquinolin-6-ol hydrobromide 化学的及び物理的性質

名前と識別子

    • EN300-28256864
    • 2680528-25-8
    • 3-methylquinolin-6-ol hydrobromide
    • Z5038876053
    • 3-Methylquinolin-6-ol hydrobromide
    • MDL: MFCD34183344
    • インチ: 1S/C10H9NO.BrH/c1-7-4-8-5-9(12)2-3-10(8)11-6-7;/h2-6,12H,1H3;1H
    • InChIKey: WBRPRLHQAMFOMQ-UHFFFAOYSA-N
    • ほほえんだ: Br.OC1C=CC2C(C=1)=CC(C)=CN=2

計算された属性

  • せいみつぶんしりょう: 238.99458g/mol
  • どういたいしつりょう: 238.99458g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 160
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.1Ų

3-Methylquinolin-6-ol hydrobromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28256864-0.1g
3-methylquinolin-6-ol hydrobromide
2680528-25-8 95.0%
0.1g
$337.0 2025-03-19
Enamine
EN300-28256864-10g
3-methylquinolin-6-ol hydrobromide
2680528-25-8 95%
10g
$4176.0 2023-09-09
Enamine
EN300-28256864-1.0g
3-methylquinolin-6-ol hydrobromide
2680528-25-8 95.0%
1.0g
$971.0 2025-03-19
Enamine
EN300-28256864-2.5g
3-methylquinolin-6-ol hydrobromide
2680528-25-8 95.0%
2.5g
$1903.0 2025-03-19
Aaron
AR0282DN-50mg
3-methylquinolin-6-ol hydrobromide
2680528-25-8 95%
50mg
$336.00 2025-02-15
Aaron
AR0282DN-2.5g
3-methylquinolin-6-ol hydrobromide
2680528-25-8 95%
2.5g
$2642.00 2025-02-15
Aaron
AR0282DN-5g
3-methylquinolin-6-ol hydrobromide
2680528-25-8 95%
5g
$3897.00 2023-12-15
Enamine
EN300-28256864-10.0g
3-methylquinolin-6-ol hydrobromide
2680528-25-8 95.0%
10.0g
$4176.0 2025-03-19
Enamine
EN300-28256864-0.05g
3-methylquinolin-6-ol hydrobromide
2680528-25-8 95.0%
0.05g
$226.0 2025-03-19
Enamine
EN300-28256864-5.0g
3-methylquinolin-6-ol hydrobromide
2680528-25-8 95.0%
5.0g
$2816.0 2025-03-19

3-Methylquinolin-6-ol hydrobromide 関連文献

3-Methylquinolin-6-ol hydrobromideに関する追加情報

3-Methylquinolin-6-ol Hydrobromide: A Comprehensive Overview

3-Methylquinolin-6-ol hydrobromide (CAS No. 2680528-25-8) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline family, which is a heterocyclic aromatic system with a nitrogen atom in the ring. The presence of a methyl group at the 3-position and a hydroxyl group at the 6-position, along with its bromide counterion, makes it a unique derivative with potential applications in drug discovery and chemical synthesis.

The quinoline skeleton is well-known for its versatility in organic chemistry. Quinoline derivatives have been extensively studied due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The introduction of substituents like methyl and hydroxyl groups can significantly alter the physical and chemical properties of the molecule, making 3-methylquinolin-6-ol hydrobromide a promising candidate for further research. Recent studies have highlighted the importance of such modifications in enhancing bioavailability and pharmacokinetic profiles.

From a synthetic perspective, 3-methylquinolin-6-ol hydrobromide can be prepared through various routes, including condensation reactions and oxidation processes. One notable method involves the oxidation of 3-methylquinoline using oxidizing agents like KMnO4 under specific conditions. The resulting product is then converted into its hydrobromide salt by reacting it with hydrogen bromide gas or aqueous HBr solution. This synthesis pathway is efficient and scalable, making it suitable for both laboratory and industrial applications.

The pharmacological properties of 3-methylquinolin-6-ol hydrobromide have been explored in recent studies. For instance, researchers have investigated its potential as an antioxidant agent due to its ability to scavenge free radicals. In vitro assays have demonstrated that this compound exhibits significant radical scavenging activity, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

In addition to its antioxidant properties, 3-methylquinolin-6-ol hydrobromide has shown promise in modulating cellular signaling pathways. Studies have revealed that this compound can inhibit certain kinases involved in inflammation and cancer progression. These findings suggest that it may serve as a lead compound for developing novel therapeutic agents targeting chronic inflammatory conditions and malignancies.

Another area of interest is the exploration of 3-methylquinolin-6-ol hydrobromide as a potential antimicrobial agent. Recent research has indicated that this compound exhibits moderate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This property is particularly valuable given the growing concern over antibiotic resistance worldwide.

From an analytical standpoint, 3-methylquinolin-6-ol hydrobromide can be characterized using advanced spectroscopic techniques such as UV-vis spectroscopy, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR). These methods provide insights into the molecular structure, purity, and stability of the compound. For example, NMR analysis has confirmed the regioselectivity of substitution patterns on the quinoline ring.

The stability of 3-methylquinolin-6-ol hydrobromide under different storage conditions has also been evaluated. Results indicate that the compound remains stable at room temperature when stored in dry conditions but may degrade upon prolonged exposure to moisture or light. This information is crucial for ensuring proper handling and storage practices during synthesis and subsequent applications.

In terms of environmental impact, recent studies have assessed the biodegradability of 3-methylquinolin-6-ol hydrobromide under simulated environmental conditions. Findings suggest that it undergoes slow degradation under aerobic conditions but exhibits higher persistence under anaerobic conditions. These results highlight the need for further research into eco-friendly synthesis methods to minimize environmental footprint.

Looking ahead, 3-methylquinolin-6-ol hydrobromide presents exciting opportunities for further exploration in drug development and material science. Its unique combination of structural features makes it a valuable tool for designing novel bioactive molecules with tailored properties.

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